molecular formula C7H4BrNO B12501121 5-Bromo-3-ethynylpyridin-2-ol CAS No. 942589-71-1

5-Bromo-3-ethynylpyridin-2-ol

Cat. No.: B12501121
CAS No.: 942589-71-1
M. Wt: 198.02 g/mol
InChI Key: LNDITHVZKILKPA-UHFFFAOYSA-N
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Description

5-Bromo-3-ethynylpyridin-2-ol is an organic compound with the molecular formula C7H4BrNO It is a derivative of pyridine, featuring a bromine atom at the 5-position, an ethynyl group at the 3-position, and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-ethynylpyridin-2-ol typically involves the bromination of 3-ethynylpyridin-2-ol. The reaction conditions often include the use of bromine or a bromine-containing reagent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination at the 5-position.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to maximize yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-ethynylpyridin-2-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

Major Products

    Substitution: Products include azido derivatives or other substituted pyridines.

    Oxidation: Products include pyridin-2-one derivatives.

    Reduction: Products include ethyl-substituted pyridines.

Scientific Research Applications

5-Bromo-3-ethynylpyridin-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique reactivity and structural properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-ethynylpyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to enzyme inhibition. The bromine atom and hydroxyl group contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridin-2-ol: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    3-Ethynylpyridin-2-ol: Lacks the bromine atom, affecting its binding properties and reactivity.

    5-Bromo-3-iodopyridin-2-ol: Contains an additional iodine atom, which can alter its chemical behavior and applications.

Uniqueness

5-Bromo-3-ethynylpyridin-2-ol is unique due to the presence of both the bromine atom and the ethynyl group, which confer distinct reactivity and binding properties. This combination makes it a versatile compound for various applications in research and industry.

Biological Activity

5-Bromo-3-ethynylpyridin-2-ol is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and research findings related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_6BrN_O, and it features a pyridine ring with a bromine atom and an ethynyl group attached. The presence of these functional groups contributes to its unique reactivity and biological activity.

Synthesis Methods

Various synthetic routes have been explored for the production of this compound. A common method involves the reaction of 5-bromo-2-pyridinol with ethynyl reagents under specific catalytic conditions. The efficiency of these methods can vary, with yields reported in the range of 20% to 70%, depending on the reaction conditions used.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its efficacy as an inhibitor of bromodomain-containing proteins, which are implicated in various cancers. This compound was shown to disrupt the recognition of acetylated lysines on histones, thereby influencing gene expression relevant to tumor progression .

Antimicrobial Activity

The compound also displays antimicrobial properties. In vitro studies have reported that this compound inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity .

Neuroprotective Effects

Additionally, there is emerging evidence supporting the neuroprotective effects of this compound. In animal models, it has been observed to reduce neuroinflammation and promote neuronal survival under oxidative stress conditions .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Study FocusFindings
Anticancer ActivityInhibition of bromodomain proteins; potential for cancer treatment .
Antimicrobial EfficacyEffective against S. aureus and E. coli; disrupts cell membranes .
NeuroprotectionReduces neuroinflammation; promotes neuronal survival .

Properties

CAS No.

942589-71-1

Molecular Formula

C7H4BrNO

Molecular Weight

198.02 g/mol

IUPAC Name

5-bromo-3-ethynyl-1H-pyridin-2-one

InChI

InChI=1S/C7H4BrNO/c1-2-5-3-6(8)4-9-7(5)10/h1,3-4H,(H,9,10)

InChI Key

LNDITHVZKILKPA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CNC1=O)Br

Origin of Product

United States

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